molecular formula C12H11NO B6164789 1-methyl-3-phenyl-1,4-dihydropyridin-4-one CAS No. 59757-28-7

1-methyl-3-phenyl-1,4-dihydropyridin-4-one

Cat. No. B6164789
CAS RN: 59757-28-7
M. Wt: 185.2
InChI Key:
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Description

1-Methyl-3-phenyl-1,4-dihydropyridin-4-one (MPDP) is a powerful synthetic compound that has been studied for its potential therapeutic applications. MPDP is a member of the dihydropyridine family, which is a class of compounds known for their ability to modulate calcium channels. MPDP has been found to have numerous biochemical and physiological effects, making it an attractive candidate for drug development.

Scientific Research Applications

1-methyl-3-phenyl-1,4-dihydropyridin-4-one has been studied for a variety of scientific research applications, including its potential therapeutic effects. It has been found to have anti-inflammatory, analgesic, and neuroprotective properties. Additionally, 1-methyl-3-phenyl-1,4-dihydropyridin-4-one has been studied for its ability to modulate calcium channels, which could have implications for the treatment of cardiovascular and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-methyl-3-phenyl-1,4-dihydropyridin-4-one is still not fully understood. However, it is believed that 1-methyl-3-phenyl-1,4-dihydropyridin-4-one binds to the calcium channel in the cell membrane, which modulates the entry of calcium into the cell. This modulation of calcium entry can affect a variety of physiological processes, including nerve conduction, muscle contraction, and neurotransmitter release.
Biochemical and Physiological Effects
1-methyl-3-phenyl-1,4-dihydropyridin-4-one has been found to have numerous biochemical and physiological effects. It has been found to reduce inflammation, reduce pain, and protect against neurodegenerative diseases. Additionally, 1-methyl-3-phenyl-1,4-dihydropyridin-4-one has been found to modulate calcium channels, which can affect a variety of physiological processes.

Advantages and Limitations for Lab Experiments

1-methyl-3-phenyl-1,4-dihydropyridin-4-one has a number of advantages for lab experiments. It is easy to synthesize and has a wide range of effects. Additionally, 1-methyl-3-phenyl-1,4-dihydropyridin-4-one is relatively safe and has few side effects. However, it is important to note that 1-methyl-3-phenyl-1,4-dihydropyridin-4-one can have toxic effects in high doses, and it is important to use caution when working with it.

Future Directions

Given the potential therapeutic applications of 1-methyl-3-phenyl-1,4-dihydropyridin-4-one, there are a number of future directions that could be explored. These include further exploration of the effects of 1-methyl-3-phenyl-1,4-dihydropyridin-4-one on calcium channels, as well as the potential therapeutic applications of 1-methyl-3-phenyl-1,4-dihydropyridin-4-one in the treatment of cardiovascular and neurodegenerative diseases. Additionally, further research could be conducted on the mechanism of action of 1-methyl-3-phenyl-1,4-dihydropyridin-4-one and its effects on inflammation, pain, and neurodegenerative diseases. Additionally, the safety and efficacy of 1-methyl-3-phenyl-1,4-dihydropyridin-4-one could be further explored, as well as its potential for drug development.

Synthesis Methods

1-methyl-3-phenyl-1,4-dihydropyridin-4-one is synthesized from 3-phenyl-1,4-dihydropyridine (PDP) through a two-step reaction. The first step involves the treatment of PDP with methyl iodide, which produces 1-methyl-3-phenyl-1,4-dihydropyridin-4-one (1-methyl-3-phenyl-1,4-dihydropyridin-4-one). The second step involves the removal of the methyl group from the 1-methyl-3-phenyl-1,4-dihydropyridin-4-one, which yields 3-phenyl-1,4-dihydropyridine (PDP).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-3-phenyl-1,4-dihydropyridin-4-one involves the condensation of an aldehyde with an amine followed by cyclization and reduction.", "Starting Materials": [ "Benzaldehyde", "Acetophenone", "Ammonium acetate", "Methylamine", "Sodium borohydride", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: Condensation of benzaldehyde and acetophenone in the presence of ammonium acetate to form chalcone.", "Step 2: Reaction of chalcone with methylamine in methanol to form 1-methyl-3-phenyl-2-propen-1-one.", "Step 3: Cyclization of 1-methyl-3-phenyl-2-propen-1-one with ammonium acetate in ethanol to form 1-methyl-3-phenyl-1,4-dihydropyridine-4-one.", "Step 4: Reduction of 1-methyl-3-phenyl-1,4-dihydropyridine-4-one with sodium borohydride in methanol to form 1-methyl-3-phenyl-1,4-dihydropyridin-4-one." ] }

CAS RN

59757-28-7

Product Name

1-methyl-3-phenyl-1,4-dihydropyridin-4-one

Molecular Formula

C12H11NO

Molecular Weight

185.2

Purity

95

Origin of Product

United States

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